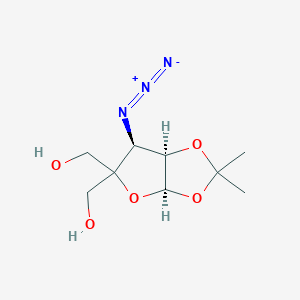
3-Azido-3-deoxy-4-hydroxy-methyl-1,2-O-isopropylidene-a-D-ribofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azido-3-deoxy-4-hydroxymethyl-1,2-O-isopropylidene-a-D-ribofuranose: is a synthetic carbohydrate derivative that features an azido group at the third carbon, a hydroxymethyl group at the fourth carbon, and an isopropylidene protecting group at the first and second carbons
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-3-deoxy-4-hydroxymethyl-1,2-O-isopropylidene-a-D-ribofuranose typically involves the following steps:
Starting Material: The synthesis begins with a suitable ribose derivative.
Protection: The hydroxyl groups at the first and second carbons are protected using an isopropylidene group to form 1,2-O-isopropylidene-D-ribofuranose.
Azidation: The hydroxyl group at the third carbon is converted to an azido group using reagents such as sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).
Hydroxymethylation: The hydroxyl group at the fourth carbon is introduced through a hydroxymethylation reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large-scale protection of ribose derivatives.
Efficient Azidation: Use of optimized conditions for azidation to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired chemical purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The azido group can undergo substitution reactions to form various derivatives.
Reduction Reactions: The azido group can be reduced to an amino group using reducing agents like hydrogen in the presence of a palladium catalyst.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like chromium trioxide.
Common Reagents and Conditions:
Sodium Azide: Used for azidation reactions.
Hydrogen and Palladium Catalyst: Used for reduction reactions.
Chromium Trioxide: Used for oxidation reactions.
Major Products:
Amino Derivatives: Formed through reduction of the azido group.
Carboxyl Derivatives: Formed through oxidation of the hydroxymethyl group.
Scientific Research Applications
Chemistry:
Synthesis of Nucleoside Analogues: Used as a precursor in the synthesis of nucleoside analogues for antiviral drugs.
Biology:
Bioconjugation: The azido group allows for bioconjugation reactions, making it useful in labeling and tracking biological molecules.
Medicine:
Antiviral Therapies:
Industry:
Chemical Synthesis: Used as an intermediate in the synthesis of various chemical compounds.
Mechanism of Action
The mechanism of action of 3-Azido-3-deoxy-4-hydroxymethyl-1,2-O-isopropylidene-a-D-ribofuranose involves its conversion to active nucleoside analogues. These analogues can inhibit viral replication by incorporating into viral DNA and causing chain termination. The azido group plays a crucial role in this process by facilitating the formation of reactive intermediates that interact with viral enzymes.
Comparison with Similar Compounds
- 3-Azido-3-deoxy-4-hydroxymethyl-1,2-O-isopropylidene-β-D-ribofuranose
- 3-Azido-3-deoxy-4-hydroxymethyl-1,2-O-isopropylidene-α-D-erythro-pentofuranose
Comparison:
- Structural Differences: The position and configuration of the azido and hydroxymethyl groups can vary, leading to differences in reactivity and biological activity.
- Unique Features: 3-Azido-3-deoxy-4-hydroxymethyl-1,2-O-isopropylidene-a-D-ribofuranose is unique due to its specific configuration and protecting groups, which make it particularly suitable for certain synthetic applications.
Properties
Molecular Formula |
C9H15N3O5 |
|---|---|
Molecular Weight |
245.23 g/mol |
IUPAC Name |
[(3aR,6S,6aR)-6-azido-5-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol |
InChI |
InChI=1S/C9H15N3O5/c1-8(2)15-5-6(11-12-10)9(3-13,4-14)17-7(5)16-8/h5-7,13-14H,3-4H2,1-2H3/t5-,6+,7+/m1/s1 |
InChI Key |
GUPBGRHABGKBNJ-VQVTYTSYSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H](C(O[C@@H]2O1)(CO)CO)N=[N+]=[N-])C |
Canonical SMILES |
CC1(OC2C(C(OC2O1)(CO)CO)N=[N+]=[N-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Tetrahydrofuran-2-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B11828801.png)
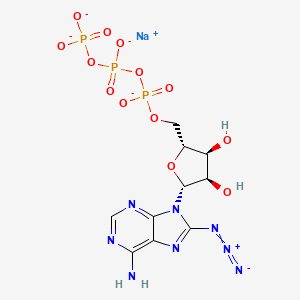
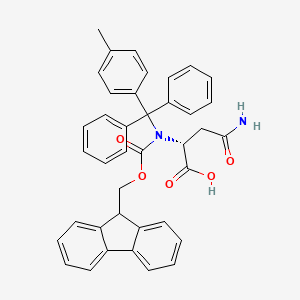
![sodium;(4R,5S,6S)-3-[(3S,5S)-1-[(4-aminophenyl)methyl]-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B11828820.png)
![[2-Methyl-4-(pentafluoro-lambda6-sulfanyl)but-3-yn-2-yl]-di(propan-2-yl)silane](/img/structure/B11828822.png)
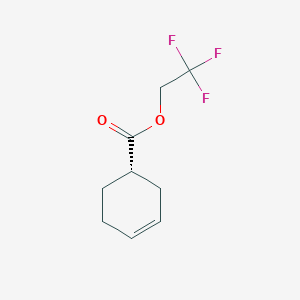
![1-(7-(aminomethyl)-4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone hydrochloride](/img/structure/B11828843.png)
![tert-Butyl (3-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11828851.png)
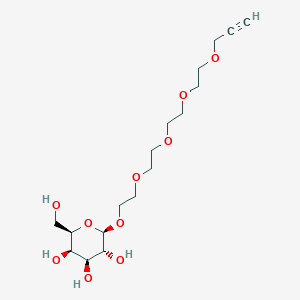
![1-Piperidinecarboxylic acid, 3-[[6-chloro-3-[[[(3-fluoro-2-methylphenyl)amino]carbonyl]amino]-2-hydroxyphenyl]sulfonyl]-, 1,1-dimethylethyl ester, (3S)-](/img/structure/B11828868.png)

![2H-Cyclopenta[b]furan-2-one, hexahydro-4-[(1E)-4-[2-iodo-5-(trifluoromethyl)phenoxy]-3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-buten-1-yl]-5-[(tetrahydro-2H-pyran-2-yl)oxy]-, (3aR,4R,5R,6aS)-](/img/structure/B11828882.png)
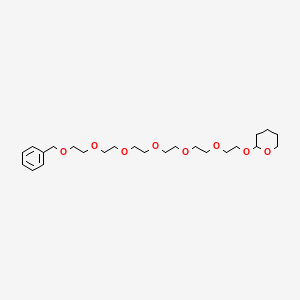
![benzyl ((S)-3-((1R,3R,5S)-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)carbamate](/img/structure/B11828903.png)
